molecular formula C9H10ClNO3S B1386643 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 892948-94-6

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B1386643
CAS No.: 892948-94-6
M. Wt: 247.7 g/mol
InChI Key: LHMOALYDXXCXLZ-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl chloride group attached to the benzoxazine ring, which imparts unique chemical properties.

Safety and Hazards

This compound causes severe skin burns and eye damage . It also reacts violently with water, liberating toxic gas . Therefore, it’s crucial to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-methyl-3,4-dihydro-2H-1,4-benzoxazine+chlorosulfonic acid4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride\text{4-methyl-3,4-dihydro-2H-1,4-benzoxazine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 4-methyl-3,4-dihydro-2H-1,4-benzoxazine+chlorosulfonic acid→4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to their modification or inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
  • 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
  • 3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group at the 6-position of the benzoxazine ring. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-3-2-7(6-8(9)11)15(10,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOALYDXXCXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656422
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892948-94-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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